molecular formula C5H9N3OS B136392 N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine CAS No. 148639-72-9

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine

Cat. No. B136392
M. Wt: 159.21 g/mol
InChI Key: NQXNZOQGABJWFX-UHFFFAOYSA-N
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Description

Sustainable and Affordable Synthesis of N-Methyl/Ethyl Amines from Nitroarenes

The sustainable synthesis of N-methyl/ethyl amines from nitroarenes has been achieved using a manganese catalyst. This method is highly selective and suitable for large-scale production, showing excellent functional group tolerance .

N-Nitroso Derivatives of Hydrochlorothiazide, Niridazole, and Tolbutamide

The study of nitrosation of drugs with amine groups led to the formation of N-nitroso derivatives. Specifically, hydrochlorothiazide produced an N-nitrosoamine with a significant rate constant, indicating a potential pathway for the synthesis of related compounds .

Theoretical Study of N-Methylidene Amine Complexes

A theoretical study using density functional theory (DFT) explored the structural and electronic properties of N-methylidene amine and its metal complexes. These compounds exhibit promising characteristics for OLED and OFET applications, with significant charge transfer mobilities and third-order nonlinear optical (NLO) activity .

Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds

Mono-N-methyl aromatic amines have been synthesized from aromatic nitroso compounds using methylboronic acid. This transition metal-free method is environmentally friendly and avoids overmethylation, making it relevant for various industries .

N-(6-Amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl) Derivatives

The molecular and supramolecular structures of N-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl) derivatives were analyzed. These compounds exhibit unusual intramolecular bond lengths and very short intermolecular hydrogen bonds, forming extensive hydrogen bond networks .

Expedient Synthesis of N-Methyl- and N-Alkylamines

An efficient reductive amination process using cobalt oxide nanoparticles has been developed for the synthesis of N-methylated and N-alkylated amines. This method is cost-effective and utilizes earth-abundant metals, making it suitable for the production of various amines and amino acid derivatives .

Synthesis and Anti-leishmanial Activity of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines

A series of triazole derivatives with potential anti-leishmanial activity was synthesized using click chemistry. These compounds contain N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties and represent a novel class of compounds for further biological evaluation .

Scientific Research Applications

  • Imidazole Containing Compounds

  • 1,2,4-Benzothiadiazine-1,1-Dioxide

  • 1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2 -(2H …

  • N-(2 H 3)Methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine hydrochloride (1:1)

  • 1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2 -(2H …

  • N-(2 H 3)Methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine hydrochloride (1:1)

properties

IUPAC Name

(NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-6-4-5(8-9)10-3-2-7-4/h9H,2-3H2,1H3,(H,6,7)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDRXBBBALHODS-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1C(=NO)SCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C1/C(=N/O)/SCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541513
Record name N-Methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine

CAS RN

148639-72-9
Record name N-Methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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